molecular formula C21H22N2O3S B3748013 5-ethyl-2-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide CAS No. 727674-59-1

5-ethyl-2-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide

Cat. No.: B3748013
CAS No.: 727674-59-1
M. Wt: 382.5 g/mol
InChI Key: MNIXWTWZNOKBKZ-UHFFFAOYSA-N
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Description

5-Ethyl-2-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a 5-ethyl and 2-methoxy substitution on the benzene ring, coupled with a sulfonamide linkage to a 4-(pyridin-4-ylmethyl)phenyl group.

Properties

IUPAC Name

5-ethyl-2-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-3-16-6-9-20(26-2)21(15-16)27(24,25)23-19-7-4-17(5-8-19)14-18-10-12-22-13-11-18/h4-13,15,23H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIXWTWZNOKBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161799
Record name 5-Ethyl-2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727674-59-1
Record name 5-Ethyl-2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727674-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of a substituted benzene ring followed by the introduction of the pyridin-4-ylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties.

Scientific Research Applications

5-ethyl-2-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-ethyl-2-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight structural and functional distinctions between 5-ethyl-2-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide and related sulfonamide derivatives:

Compound Key Substituents/Modifications Pharmacological Target/Application Key Findings References
This compound 5-Ethyl, 2-methoxy, pyridin-4-ylmethylphenyl Hypothesized: Enzyme inhibition (e.g., kinases, CA enzymes) Structural analysis suggests enhanced lipophilicity due to ethyl and pyridine groups.
{4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}acetic acid derivatives (5e, 5f) Benzimidazole core, methoxy-pyridinylmethanesulfinyl, toluenesulfonyl ethyl ester Proton pump inhibitors (PPIs) or antiviral agents Sulfinyl and benzimidazole moieties critical for acid stability and target binding .
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide Bromo-pyrimidine, piperidine, methoxy-phenyl Crystallography studies, potential kinase inhibitors Bromine enhances halogen bonding; piperidine improves solubility .
4-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][[4-(trifluoromethoxy)phenyl]methyl]amino]sulfonyl]-benzoic acid Trifluoromethyl, chloro-pyridine, trifluoromethoxy-benzyl Hypothesized: Anticancer or anti-inflammatory agents Fluorinated groups increase metabolic stability and membrane permeability .
4-Methoxy-N-(4-((4-(trifluoromethyl)phenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide (14b) Naphthalene core, trifluoromethyl, dual sulfonamide Nrf2 pathway activation (oxidative stress modulation) Extended aromatic system (naphthalene) enhances interaction with hydrophobic protein pockets .

Structural and Functional Insights:

Core Modifications: The benzimidazole derivatives (e.g., 5e, 5f) replace the benzene ring with a benzimidazole core, which is associated with proton pump inhibition (e.g., omeprazole analogs) . In contrast, the pyridinylmethylphenyl group in the target compound may favor interactions with pyridine-binding enzymes or receptors.

Substituent Effects: Fluorinated groups (e.g., trifluoromethyl in ) improve metabolic stability and lipophilicity, critical for CNS penetration or prolonged half-life .

Pharmacological Targets: Benzimidazole sulfonamides (–2) are tailored for acid-sensitive environments (e.g., PPIs), whereas naphthalene-based sulfonamides () target oxidative stress pathways .

Synthetic Complexity :

  • Compounds with multiple sulfonamide linkages (e.g., ) require multi-step synthesis, whereas the target compound’s simpler structure may offer synthetic accessibility .

Biological Activity

5-Ethyl-2-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_3\text{S}

This structure includes an ethyl group, a methoxy group, and a sulfonamide moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : It may act as an inhibitor for certain kinases involved in cancer progression.

Antimicrobial Activity

A significant aspect of the compound's biological profile is its antimicrobial activity. In vitro studies have demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.050 mg/mL
Pseudomonas aeruginosa0.100 mg/mL

These findings highlight the compound's potential as a therapeutic agent against bacterial infections.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. The compound has been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G2/M phase.

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:

  • Kinase Inhibition : The compound may inhibit key protein kinases involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in target cells, contributing to its cytotoxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-2-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-ethyl-2-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.